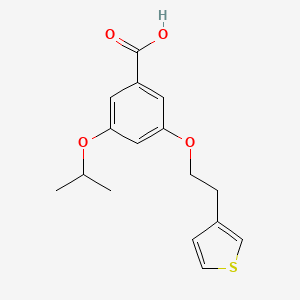
3-(4-烯丙基苯基)丙酸甲酯
描述
Methyl 3-(4-allylphenyl)propanoate is a chemical compound with the molecular formula C13H16O2 . It is used in various scientific and industrial applications .
Synthesis Analysis
Methyl 3-(4-allylphenyl)propanoate can be synthesized via two steps: esterification of propanoic acid and methanol in the presence of the sulfuric acid catalyst with the mole ratio of 4:3 to produce methyl propanoate, and reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol .Molecular Structure Analysis
The molecular structure of Methyl 3-(4-allylphenyl)propanoate consists of 13 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . More detailed structural information can be found in various chemical databases .Chemical Reactions Analysis
Esters, such as Methyl 3-(4-allylphenyl)propanoate, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation. In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .科学研究应用
催化和化学反应
3-(4-烯丙基苯基)丙酸甲酯参与各种催化和化学反应一直是研究的主题。例如,它通过涉及一氧化碳和乙烯的过渡金属催化反应的生成是值得注意的。此类反应的选择性可以通过改变诸如配体的给电子能力或添加的酸助催化剂的性质等因素而改变 (Robertson & Cole-Hamilton, 2002).
药物和药理学
3-(4-烯丙基苯基)丙酸甲酯衍生物已被合成和分析,以用于潜在的药用应用。例如,已经对某些衍生物与 DNA 的结合相互作用进行了研究,表明它们在治疗背景下具有潜在的相关性 (Arshad, Zafran, Ashraf, & Perveen, 2017)。此外,还探索了丹参素等衍生物的合成和生物学评价,用于抗心肌缺血药物的开发 (Dong, Wang, & Zhu, 2009).
生物燃料和能源研究
与 3-(4-烯丙基苯基)丙酸甲酯相关的化合物丙酸甲酯的燃烧和热解研究对生物燃料开发具有影响。研究重点在于了解此类酯类在高温条件下的化学动力学,这对于推进可再生生物燃料至关重要 (Farooq, Davidson, Hanson, & Westbrook, 2014).
有机合成和材料科学
3-(4-烯丙基苯基)丙酸甲酯在有机合成中的作用,特别是在新化合物和材料的创建中,一直是关注的重点。例如,已研究了它在合成具有潜在抗炎活性的新型酚类化合物中的应用 (Ren et al., 2021).
食品科学和抗氧化剂研究
在食品科学中,已经评估了 3-(4-烯丙基苯基)丙酸甲酯的衍生物的降胆固醇和抗氧化特性。此类研究有助于了解这些化合物的健康益处和潜在的食品应用 (Lee et al., 2007).
作用机制
生化分析
Biochemical Properties
Methyl 3-(4-allylphenyl)propanoate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to modulate the activity of enzymes involved in the phenylpropanoid metabolism pathway . This interaction can lead to changes in the levels of secondary metabolites, which are crucial for various physiological processes.
Cellular Effects
Methyl 3-(4-allylphenyl)propanoate influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the growth and development of plant cells by altering the expression of genes involved in carbon and nitrogen metabolism . Additionally, it can impact the accumulation of secondary metabolites in cells, thereby influencing cellular processes and functions.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-(4-allylphenyl)propanoate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, it has been found to interfere with auxin signaling pathways in plants by modulating the levels of reactive oxygen species (ROS) and nitric oxide (NO) . These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(4-allylphenyl)propanoate can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can modulate the root system architecture in plants over time by affecting the levels of ROS and NO
Dosage Effects in Animal Models
The effects of Methyl 3-(4-allylphenyl)propanoate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. For instance, studies on similar compounds have shown that high doses can significantly reduce the abundance of ammonia-oxidizing bacteria and archaea in soil . Understanding the dosage effects is essential for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
Methyl 3-(4-allylphenyl)propanoate is involved in several metabolic pathways, including the phenylpropanoid metabolism pathway. It interacts with enzymes and cofactors that regulate the flux of metabolites through these pathways . These interactions can lead to changes in metabolite levels and influence various physiological processes.
Subcellular Localization
Methyl 3-(4-allylphenyl)propanoate is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications
属性
IUPAC Name |
methyl 3-(4-prop-2-enylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-4-11-5-7-12(8-6-11)9-10-13(14)15-2/h3,5-8H,1,4,9-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPZDIXUVZULRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


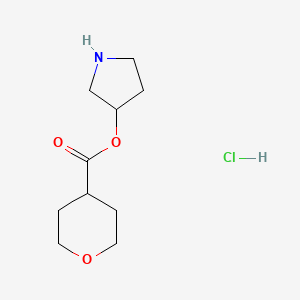
![4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397045.png)



![8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1397057.png)
![tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B1397058.png)

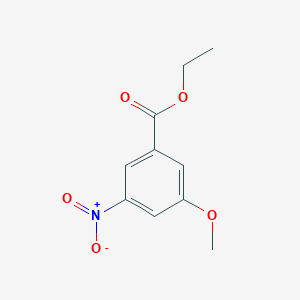
![Tert-butyl 6-amino-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate](/img/structure/B1397061.png)
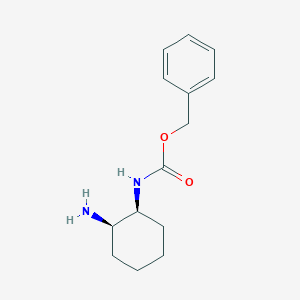
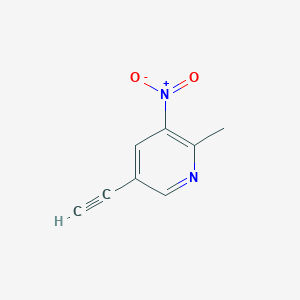
![1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine](/img/structure/B1397064.png)
